![molecular formula C25H24N4O4 B2495321 2-[2,4-二氧杂-3-(2-苯乙基)-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基]-N-(2-乙氧苯基)乙酰胺 CAS No. 902920-18-7](/img/no-structure.png)

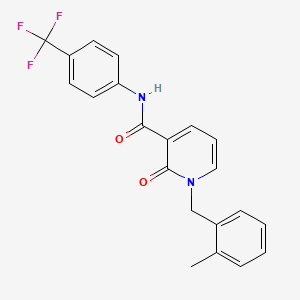

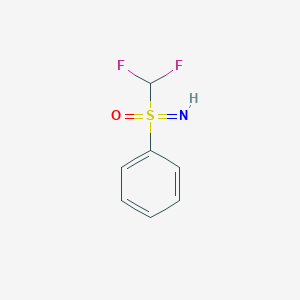

2-[2,4-二氧杂-3-(2-苯乙基)-3,4-二氢吡啶并[2,3-d]嘧啶-1(2H)-基]-N-(2-乙氧苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidinone and pyrido[2,3-d]pyrimidin derivatives involves multiple steps, including the use of key intermediates like methyl 3-methoxy-5-methylbenzoate and various coupling agents. A noteworthy method includes the addition of magnesium enolates of tertiary acetamides to 2-chloro-6-methylpyridine-3-carbonitrile, followed by reactions with aryl isocyanates to yield pyrido[2,3-d]pyrimidin-2(1H)-one derivatives (Kobayashi et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR, and MS, confirming the presence of key functional groups and the overall framework of the pyrimidinone nucleus. For example, the structure of synthesized antitumor activities of certain derivatives has been thoroughly elucidated, providing insight into the molecular arrangement and potential interaction sites (Xiong Jing, 2011).

Chemical Reactions and Properties

Derivatives of pyrido[2,3-d]pyrimidin exhibit various chemical behaviors, including reactions with primary and heterocyclic amines to form Schiff bases, and the ability to undergo further transformations into nitrogen heterocycles such as pyrazoles, pyrimidines, and diazepines. These reactions highlight the compound's versatility and potential for generating a broad range of biologically active derivatives (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of compounds in this class, including solubility, melting point, and crystallinity, can significantly affect their biological activity and pharmacokinetic profile. While specific data on 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide were not found, studies on similar compounds provide valuable insights into how these properties may influence drug design and application.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for bioconjugation, are crucial for understanding how these compounds can be utilized in medicinal chemistry. The synthesis and characterization of related derivatives demonstrate the chemical versatility and potential for modification to enhance biological activity or specificity (Banister et al., 2012).

科学研究应用

杂化催化剂在嘧啶合成中的重要性

杂化催化剂在合成嘧啶衍生物,包括二氢吡啶并[2,3-d]嘧啶酮方面发挥着至关重要的作用。这些催化剂通过实现一锅多组分反应,促进了生物活性支架的开发,展示了这些化合物在药物发现和开发中的合成多样性和适用性(Parmar, Vala, & Patel, 2023)。

抗炎和镇痛活性中的应用

嘧啶衍生物以其广泛的生物活性而闻名,包括抗炎和镇痛效果。这些活性归因于它们调节各种生物靶点的能力,表明二氢吡啶并[2,3-d]嘧啶酮在开发新的治疗剂方面的潜力(Gondkar, Deshmukh, & Chaudhari, 2013)。

抗癌应用

嘧啶的结构基元也普遍存在于具有抗癌性质的化合物中。关于吡咯苯并咪唑类似物的综述讨论了这些药剂的设计和抗肿瘤活性,强调了二氢吡啶并[2,3-d]嘧啶酮在癌症治疗中的潜力,因为它们的结构相似性和可能的生物活性特征(Skibo, 1998)。

在合成和生物活性中的作用

从巴比妥酸衍生物合成嘧啶并[4,5-b]喹啉突显了嘧啶支架在开发具有潜在生物活性的化合物中的重要性。这一研究领域可能延伸到二氢吡啶并[2,3-d]嘧啶酮,探索它们在药物化学和药物合成中的应用(Nandha Kumar, Suresh, Mythili, & Mohan, 2001)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-phenylethylamine with ethyl acetoacetate to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide.", "Starting Materials": [ "2-phenylethylamine", "ethyl acetoacetate", "ethyl 2-bromoacetate", "2-ethoxyaniline", "sodium hydride", "potassium carbonate", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-phenylethylamine (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium hydride (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture and add water. Extract the product with diethyl ether and dry over anhydrous sodium sulfate. Concentrate the solution to obtain 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one.", "Step 3: Dissolve 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one (1.0 eq) in acetic acid and add ethyl 2-bromoacetate (1.2 eq) and potassium carbonate (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture and add water. Extract the product with diethyl ether and dry over anhydrous sodium sulfate. Concentrate the solution to obtain 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide." ] } | |

CAS 编号 |

902920-18-7 |

产品名称 |

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide |

分子式 |

C25H24N4O4 |

分子量 |

444.491 |

IUPAC 名称 |

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C25H24N4O4/c1-2-33-21-13-7-6-12-20(21)27-22(30)17-29-23-19(11-8-15-26-23)24(31)28(25(29)32)16-14-18-9-4-3-5-10-18/h3-13,15H,2,14,16-17H2,1H3,(H,27,30) |

InChI 键 |

LLUUFSCWWUJAKH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495238.png)

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(2-methylpropyl)amino)propanoate](/img/structure/B2495239.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495242.png)

![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B2495247.png)

![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2495252.png)

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)